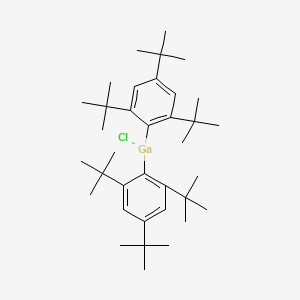
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is an organogallium compound characterized by the presence of gallium bonded to two 2,4,6-tri-tert-butylphenyl groups and one chlorine atom. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,4,6-tri-tert-butylphenyl)gallane typically involves the reaction of gallium trichloride with 2,4,6-tri-tert-butylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
GaCl3+2LiC6H2(C(CH3)3)3→Ga(C6H2(C(CH3)3)3)2Cl+2LiCl
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) derivatives.
Reduction: Reduction reactions can yield gallium(I) species.
Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide, while substitution reactions can produce a variety of organogallium compounds with different functional groups.
科学的研究の応用
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying gallium’s role in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to gallium’s ability to interfere with cellular processes.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism by which Chlorobis(2,4,6-tri-tert-butylphenyl)gallane exerts its effects involves the interaction of the gallium center with various molecular targets. Gallium can mimic iron in biological systems, disrupting processes such as DNA synthesis and repair. The bulky 2,4,6-tri-tert-butylphenyl groups provide steric protection, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphine oxide
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphane
- Chlorobis(2,4,6-tri-tert-butylphenyl)phosphinidene
Uniqueness
Chlorobis(2,4,6-tri-tert-butylphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical and physical properties compared to its phosphorus analogs. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl groups also contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
153092-78-5 |
|---|---|
分子式 |
C36H58ClGa |
分子量 |
596.0 g/mol |
IUPAC名 |
chloro-bis(2,4,6-tritert-butylphenyl)gallane |
InChI |
InChI=1S/2C18H29.ClH.Ga/c2*1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9;;/h2*10-11H,1-9H3;1H;/q;;;+1/p-1 |
InChIキー |
FJQGSZCWGWWPOU-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Ga](C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)



![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)
